An In-depth Technical Guide to 1,2-Dehydro Reticuline Iodide: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1,2-Dehydro Reticuline Iodide: Properties, Synthesis, and Reactivity
Introduction
1,2-Dehydro Reticuline Iodide is a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, a class of natural products renowned for their significant pharmacological activities.[1][2][3] As the direct precursor to the stereospecific formation of (R)-reticuline, it stands at a critical metabolic branch point leading to the morphinan alkaloids, including codeine and morphine.[4] This guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dehydro Reticuline Iodide, detailed methodologies for its synthesis, and an exploration of its characteristic reactivity, tailored for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Chemical Identity and Physical Properties
1,2-Dehydro Reticuline Iodide is the iodide salt of the 1,2-dehydroreticulinium cation. The positive charge is localized on the nitrogen atom within the isoquinoline ring system, forming an iminium ion. This structural feature is central to its chemical behavior and biological function.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₂INO₄ | [5] |
| Molecular Weight | 455.29 g/mol | [5] |
| CAS Number | 21411-21-2 | [5] |
| Appearance | Neat (Assumed to be a solid) | [5] |
| IUPAC Name | 7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | [6] |
| Synonyms | 1,2-Dehydroreticulinium iodide, 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide | [5][6] |
Solubility Profile (Predicted)
As an organic salt, 1,2-Dehydro Reticuline Iodide is expected to be soluble in polar protic solvents and polar aprotic solvents. Its solubility in nonpolar solvents is predicted to be low.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The ionic nature of the compound and the presence of hydroxyl groups suggest favorable interactions with water. |
| Methanol / Ethanol | Soluble | These polar protic solvents can solvate both the cation and the iodide anion effectively.[7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic salts.[7] |
| Dichloromethane / Chloroform | Sparingly Soluble | Lower polarity compared to protic solvents, may require the addition of a more polar co-solvent. |
| Hexane / Toluene | Insoluble | Nonpolar solvents are unlikely to effectively solvate the charged species. |
Stability and Storage
Iminium ions can be susceptible to hydrolysis, particularly at elevated temperatures or non-neutral pH. The presence of phenolic hydroxyl groups also introduces the potential for oxidation.
-
Thermal Stability: While specific data is unavailable, it is recommended to store the compound at low temperatures (-20°C for long-term storage) to minimize degradation.
-
Light Sensitivity: Aromatic compounds and colored substances (iodide salts can be colored) are often light-sensitive. Storage in amber vials or in the dark is advisable.
-
Hygroscopicity: Due to its salt-like nature, the compound may be hygroscopic. Storage in a desiccated environment is recommended.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The iminium C=N+ bond significantly influences the chemical shifts of adjacent protons and carbons.
¹H NMR (Predicted, 500 MHz, DMSO-d₆):
-
Aromatic Protons: Multiple signals expected in the range of δ 6.5-7.5 ppm. The protons on the isoquinoline and benzyl rings will appear as singlets, doublets, or multiplets depending on their substitution pattern.
-
N-Methyl Group: A singlet is expected around δ 3.5-4.0 ppm, deshielded due to the positive charge on the nitrogen.
-
Methoxy Groups: Two singlets are anticipated in the region of δ 3.7-3.9 ppm.
-
Methylene Groups (C3 & C4): Triplets or multiplets are expected in the range of δ 2.8-3.5 ppm.
-
Benzylidene Proton (if present as a tautomer): A singlet may be observed downfield.
¹³C NMR (Predicted, 125 MHz, DMSO-d₆):
-
Iminium Carbon (C1): Expected to be significantly deshielded, with a chemical shift in the range of δ 160-170 ppm.
-
Aromatic Carbons: Signals will appear in the typical aromatic region (δ 110-150 ppm). Carbons bearing hydroxyl and methoxy groups will be shifted downfield.
-
N-Methyl Carbon: A signal around δ 45-50 ppm.
-
Methoxy Carbons: Resonances in the δ 55-60 ppm range.
-
Methylene Carbons (C3 & C4): Signals expected in the δ 25-50 ppm region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will be characterized by the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretching of the phenolic hydroxyl groups |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (methyl and methylene groups) |
| ~1650-1630 | C=N⁺ stretching of the iminium bond |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1250 | C-O stretching of the methoxy groups |
Mass Spectrometry (MS)
In a mass spectrometer, 1,2-Dehydro Reticuline Iodide will be detected as the cation. The iodide anion will not be observed in positive ion mode.
-
Molecular Ion (M⁺): m/z ≈ 328.15 (for the cation C₁₉H₂₂NO₄⁺)
-
Fragmentation Pattern (Predicted): The fragmentation of the 1,2-dehydroreticulinium cation is expected to involve characteristic losses of neutral molecules. A retro-Diels-Alder (RDA) type fragmentation of the dihydroisoquinoline ring is a common pathway for related alkaloids, which can help in structural elucidation.[8] Other likely fragmentations include the loss of methyl radicals (•CH₃) from the methoxy or N-methyl groups, and the loss of water (H₂O) or formaldehyde (CH₂O).
Synthesis of 1,2-Dehydro Reticuline Iodide
The synthesis of 1,2-Dehydro Reticuline Iodide can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: Oxidation of (S)-Reticuline
A common laboratory synthesis involves the oxidation of the more readily available (S)-reticuline.
Figure 1: Chemical oxidation of (S)-Reticuline.
Experimental Protocol: Oxidation with Iodine
This protocol is based on general methods for the oxidation of tetrahydroisoquinolines.
-
Dissolution: Dissolve (S)-reticuline (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Basification: Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the solution.
-
Oxidation: Slowly add a solution of iodine (I₂) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material and byproducts.
-
Purification: The aqueous layer containing the desired product can be washed with an organic solvent and then lyophilized to obtain 1,2-Dehydro Reticuline Iodide as a solid. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Iodine as Oxidant: Iodine is a mild oxidizing agent suitable for the dehydrogenation of the tetrahydroisoquinoline ring system.
-
Base: The base is required to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar protic solvents like methanol or ethanol are chosen for their ability to dissolve both the starting material and the ionic product.
Enzymatic Synthesis
In nature, 1,2-Dehydro Reticuline is synthesized by the enzyme 1,2-dehydroreticuline synthase, which oxidizes (S)-reticuline.[9][10] This enzyme has been identified in plants like the opium poppy (Papaver somniferum).[9][10]
Figure 2: Enzymatic synthesis of 1,2-Dehydroreticulinium.
Experimental Protocol: Enzymatic Oxidation
This protocol is a generalized procedure based on published literature.[9]
-
Enzyme Preparation: A cell-free extract containing 1,2-dehydroreticuline synthase is prepared from a suitable biological source (e.g., Papaver somniferum seedlings).
-
Reaction Mixture: A buffered solution (e.g., Tris-HCl, pH 8.75) is prepared containing (S)-reticuline as the substrate.
-
Incubation: The enzyme extract is added to the reaction mixture and incubated at the optimal temperature for the enzyme (around 37°C).[9]
-
Monitoring: The formation of 1,2-dehydroreticuline can be monitored using techniques like HPLC or mass spectrometry.
-
Purification: The product can be purified from the reaction mixture using chromatographic methods.
Causality Behind Experimental Choices:
-
pH and Temperature: The reaction conditions are optimized to match the enzyme's optimal activity to ensure efficient conversion.[9]
-
Cell-free extract: Using a cell-free extract allows for the reaction to be conducted in a more controlled environment compared to whole-cell systems.
Reactivity and Biological Significance
The chemical reactivity of 1,2-Dehydro Reticuline Iodide is dominated by the electrophilic nature of the iminium ion.
Reduction to (R)- and (S)-Reticuline
The most significant reaction of the 1,2-dehydroreticulinium ion is its reduction. This reaction is crucial in the biosynthesis of morphinan alkaloids as it allows for the stereochemical inversion from (S)-reticuline to (R)-reticuline.
Figure 3: Reduction of 1,2-Dehydroreticulinium.
Experimental Protocol: Reduction with Sodium Borohydride
This is a standard laboratory procedure for the reduction of iminium ions.[11][12][13][14]
-
Dissolution: Dissolve 1,2-Dehydro Reticuline Iodide in methanol.
-
Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Stirring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching: Carefully add water to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or chloroform.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a racemic mixture of (R)- and (S)-reticuline, which can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Sodium Borohydride: A mild and selective reducing agent that readily reduces iminium ions to amines.[12][13][14]
-
Methanol: A suitable solvent that dissolves both the starting material and the reducing agent.
-
Low Temperature: The initial addition of NaBH₄ is done at 0°C to control the exothermic reaction.
In biological systems, this reduction is catalyzed by the enzyme 1,2-dehydroreticuline reductase, which stereoselectively produces (R)-reticuline using NADPH as a cofactor.
Reactivity with Other Nucleophiles
The electrophilic carbon of the iminium ion is susceptible to attack by a variety of nucleophiles, making 1,2-Dehydro Reticuline Iodide a versatile intermediate for the synthesis of other alkaloid derivatives.
Biological Role and Pharmacological Potential
The primary biological role of 1,2-dehydroreticuline is as a key intermediate in the biosynthesis of morphinan alkaloids in plants.[2] The stereochemical inversion from (S)-reticuline to (R)-reticuline via the 1,2-dehydroreticulinium ion is a critical step that dictates the downstream metabolic pathways.[4]
While the pharmacological properties of 1,2-Dehydro Reticuline Iodide itself are not extensively studied, its central role in the biosynthesis of pharmacologically active compounds underscores its importance. Its synthetic derivatives could offer a pathway to novel therapeutics.
Conclusion
1,2-Dehydro Reticuline Iodide is a molecule of significant interest due to its unique chemical structure and pivotal biological role. Its iminium ion chemistry makes it a reactive intermediate for both enzymatic and chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a valuable resource for researchers in the field. Further experimental investigation into its spectroscopic properties and a broader exploration of its reactivity are warranted to fully unlock its potential in synthetic and medicinal chemistry.
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